molecular formula C20H25ClN4O3 B2774383 (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-60-8

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2774383
CAS RN: 946248-60-8
M. Wt: 404.9
InChI Key: ANAGFSHHXWWIHM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro group, a methoxy group, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, and the piperazine ring might participate in reactions with electrophiles .

Scientific Research Applications

Antiproliferative Activity

The compound has demonstrated potent antiproliferative activity against various tumor types, including colon, prostate, breast, lung, and leukemia tumors. Studies conducted by the National Cancer Institute (NCI) have shown its ability to suppress and eliminate experimental tumors in small-animal models .

Medicinal Chemistry and Drug Design

Medicinal chemistry plays a crucial role in designing and developing new pharmaceutical compounds. Researchers explore the molecular interactions of synthetic, semi-synthetic, and natural biologically active substances. In this context, “(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone” offers exciting possibilities for drug design. Its molecular structure and functional groups can be optimized to enhance safety and efficacy, potentially leading to novel therapeutic agents .

Antioxidant Screening

The compound has been evaluated for its antioxidant properties. Specifically, derivatives like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibit significant antioxidant activity. These findings could have implications for oxidative stress-related diseases .

Functionalization Reactions

Researchers have explored the functionalization of pyrazolylvinyl ketones using aza-Michael addition reactions. The compound can be used to prepare cyclic amine-substituted derivatives, such as Tröger’s base derivatives .

Protodeboronation Reactions

Protodeboronation reactions involving this compound have been investigated. By using less nucleophilic reagents, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers achieved good diastereoselectivity in the synthesis of indolizidine compounds .

Thiazolamine Derivatives

The compound has been studied in the context of thiazolamine derivatives. Its potential applications in material science, chemical synthesis, and other research areas are worth exploring .

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. Compounds with similar structures are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Compounds with similar structures are of interest in various areas of research, including medicinal chemistry and drug discovery . Future research could explore the synthesis of new derivatives of this compound and investigate their biological activities.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-4-11-28-19-13-18(22-14(2)23-19)24-7-9-25(10-8-24)20(26)16-12-15(21)5-6-17(16)27-3/h5-6,12-13H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAGFSHHXWWIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

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